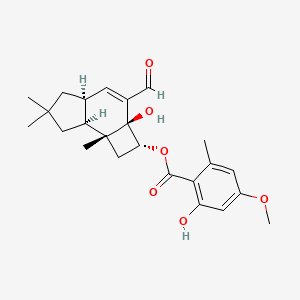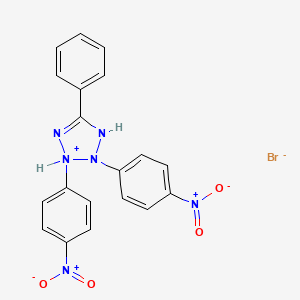
3,6-Dimethoxy-9H-carbazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,6-dimethoxy-9H-carbazole and its derivatives involves condensation reactions, where appropriate dimethoxycarbazoles are reacted with diphenylacetaldehyde or other aldehydes under specific conditions. One notable method for synthesizing 9-substituted carbazoles from primary amine hydrochlorides and 2,5-dimethoxytetrahydrofuran offers a convenient one-pot synthesis under mild conditions, indicating the versatility and accessibility of synthesizing these compounds (Kashima et al., 1987).
Molecular Structure Analysis
X-ray crystallography has been used to determine the solid-state structures of isomeric dimethoxycarbazoles, revealing their molecular order and providing insights into their glass-forming capabilities and thermal stabilities. The molecular structure, particularly the arrangement of diphenylethenyl and methoxy groups, significantly influences the compound's properties, such as aggregation-induced emission (AIE) and charge-transporting properties (Bucinskas et al., 2015).
Chemical Reactions and Properties
The electrochemical and spectral characterizations of 9-phenylcarbazoles, including 3,6-substituted derivatives, show that the oxidation potential and behavior in dimerization reactions are significantly affected by the substituents. These properties are crucial for understanding the reactivity and stability of this compound derivatives in various applications (Chiu et al., 2012).
Applications De Recherche Scientifique
Glycozolidal and Carbazole Derivatives
Glycozolidal, a naturally occurring carbazole, exhibits significant intermolecular interactions like hydrogen bonds and π–π interactions. Carbazoles like 3,6-Dimethoxy-9H-carbazole have been a focus in research due to their planar structure and potential applications in molecular science (Fun, Maneerat, Laphookhieo, & Chantrapromma, 2011).
Optoelectronic Properties
Carbazoles with isomeric dimethoxy groups, like 3,6-dimethoxy carbazole, show promise in optoelectronics due to their high thermal stability, glass-forming abilities, and aggregation-induced emission properties. Their molecular structure and charge-transporting properties make them suitable for applications in electronic devices (Bucinskas et al., 2015).
Fluorescence and Photophysics
The incorporation of carbazole derivatives, including this compound, into polymers, influences their optical properties, notably enhancing fluorescence quantum yield. This makes them suitable for applications in fluorescence-based technologies (Reitzenstein & Lambert, 2009).
Synthesis and Applications in Material Science
The versatility of this compound and related compounds as building blocks in material science is notable. Their tunable properties make them useful in the development of materials with specific desired properties (Weseliński, Lübke, & Eddaoudi, 2014).
Antimicrobial Activities
Carbazole derivatives have been studied for their antimicrobial properties. This research expands the potential application of carbazoles in pharmaceuticals and healthcare (Salih, Salimon, & Yousif, 2016).
Electrochemical and Spectral Characterizations
Carbazoles, including this compound, have been characterized for their electrochemical and spectral properties. These studies are crucial for their application in electrochemical devices and understanding their redox behaviors (Chiu, Chung, Liou, & Su, 2012).
Mécanisme D'action
Target of Action
It is known that the compound can be used as an organic intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3,6-Dimethoxy-9H-carbazole . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3,6-Dimethoxy-9H-carbazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been reported to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular responses. Furthermore, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range. Beyond this range, the risk of adverse effects increases significantly .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of this compound with these enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed within tissues by binding to plasma proteins. The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .
Propriétés
IUPAC Name |
3,6-dimethoxy-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-16-9-3-5-13-11(7-9)12-8-10(17-2)4-6-14(12)15-13/h3-8,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKMWXHJSIEAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349388 | |
| Record name | 3,6-Dimethoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57103-01-2 | |
| Record name | 3,6-Dimethoxy-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57103-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dimethoxy-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dimethoxy-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 3,6-Dimethoxy-9H-carbazole into a spirobi[acridine] based HTM influence the performance of perovskite solar cells?
A1: [] Incorporating this compound moieties into a 10H,10'H-9,9'-spirobi[acridine] core, creating the HTM BSA50, leads to improved hole mobility and a higher work function compared to a similar HTM lacking this specific substitution (BSA51). This results in more efficient hole transportation from the perovskite layer to the HTM layer in PSCs. Consequently, BSA50-based PSCs exhibit higher open-circuit voltage (Voc) and fill factor (FF) compared to BSA51-based devices, ultimately leading to a higher power conversion efficiency (PCE) of 22.65%. []
Q2: How does the stability of a this compound containing HTM compare to the commonly used spiro-OMeTAD in perovskite solar cells?
A2: [] The hydrophobicity of the this compound containing HTM, BSA50, contributes to improved device stability. Unencapsulated PSCs fabricated with BSA50 demonstrated superior stability compared to devices employing the commonly used spiro-OMeTAD. The BSA50-based devices retained nearly 90% of their initial efficiency after 1000 hours of operation, highlighting the potential of this compound as a component in long-lasting PSCs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R)-3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1218362.png)










![1,4,8-Trimethyl-12-quinolino[2,3-b]quinolinamine](/img/structure/B1218382.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1218383.png)